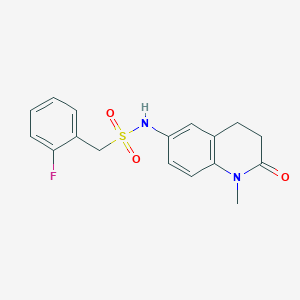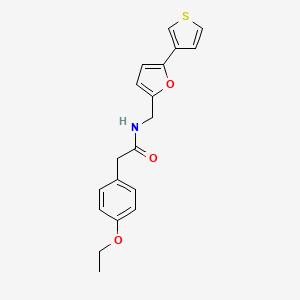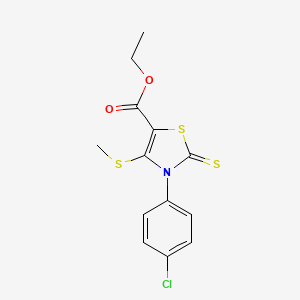![molecular formula C11H12O3 B2617934 1-[(4-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid CAS No. 1512778-52-7](/img/structure/B2617934.png)
1-[(4-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[(4-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid” is an organic compound with the CAS Number: 1512778-52-7 . It has a molecular weight of 192.21 . The compound appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H12O3/c12-9-3-1-8(2-4-9)7-11(5-6-11)10(13)14/h1-4,12H,5-7H2,(H,13,14) . This indicates that the compound has a cyclopropane ring attached to a carboxylic acid group and a phenyl group, which has a hydroxyl group attached to it . Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 192.21 .Aplicaciones Científicas De Investigación
Cyclopropane Derivatives in Drug Development
Cyclopropane rings are a common motif in medicinal chemistry, providing structural rigidity and influencing the biological activity of pharmaceutical compounds. The inclusion of cyclopropane units in drug molecules can improve metabolic stability and modify pharmacokinetic properties, making them valuable tools in drug design and development (Novakov et al., 2018).
Cyclopropane and Ethylene Biology
In plant biology, cyclopropane-containing compounds, like 1-aminocyclopropane-1-carboxylic acid (ACC), play crucial roles. ACC is not just the immediate precursor to the plant hormone ethylene but also has signaling roles independent of ethylene. This highlights the broader significance of cyclopropane-containing compounds beyond their role in ethylene production, including potential impacts on plant growth and stress responses (B. Van de Poel & D. Van Der Straeten, 2014).
Synthetic Organic Chemistry
Cyclopropane derivatives are pivotal in synthetic organic chemistry, offering pathways to complex molecular architectures. The review by Sedenkova et al. (2018) explores the oxidation of cyclopropane-containing compounds, highlighting the synthetic utility of these reactions in creating functionally rich cyclopropylketones, crucial intermediates for further chemical transformations (Sedenkova et al., 2018).
Environmental and Health Perspectives
From an environmental and health perspective, understanding the interactions and effects of cyclopropane derivatives, such as bisphenol A (BPA) and its analogs, is critical. These compounds, found in many plastics, act as endocrine disruptors, affecting reproductive health and development in humans and wildlife. Research on occupational exposure to BPA highlights the need for further investigation into the health effects of such compounds and underscores the importance of assessing exposure risks in non-dietary contexts (E. Ribeiro, C. Ladeira, & S. Viegas, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
1-[(4-hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-9-3-1-8(2-4-9)7-11(5-6-11)10(13)14/h1-4,12H,5-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMKXJVNYKABFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-acetyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2617854.png)
![2-[(2-Chloroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B2617855.png)


![1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one](/img/structure/B2617860.png)




![3-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2617868.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(phenylsulfanyl)propanoate](/img/structure/B2617869.png)
![Benzo[b]thiophene-7-sulfonic acid amide](/img/structure/B2617871.png)
![3-(3-chloro-4-fluorophenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2617872.png)
